![molecular formula C19H24N2O4 B12898039 N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide CAS No. 89151-58-6](/img/structure/B12898039.png)
N-[3-(3-Ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide likely involves multiple steps, including the formation of the isoxazole ring and the attachment of the benzamide group. Common synthetic routes may include:
Formation of Isoxazole Ring: This can be achieved through cyclization reactions involving nitrile oxides and alkynes.
Attachment of Benzamide Group: This step may involve amide bond formation using reagents like carbodiimides or coupling agents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This may involve continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the ethylpent-1-en-3-yl group.
Reduction: Reduction of the isoxazole ring under specific conditions.
Substitution: Electrophilic or nucleophilic substitution reactions on the benzamide moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigated for therapeutic properties or as a drug candidate.
Industry: Utilized in the synthesis of materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide: can be compared with other isoxazole-containing compounds or benzamide derivatives.
Isoxazole Derivatives: Compounds with similar ring structures but different substituents.
Benzamide Derivatives: Compounds with variations in the benzamide moiety.
Uniqueness
The uniqueness of N-(3-(3-Ethylpent-1-en-3-yl)isoxazol-5-yl)-2,6-dimethoxybenzamide may lie in its specific substituents and their influence on the compound’s chemical and biological properties.
Properties
CAS No. |
89151-58-6 |
|---|---|
Molecular Formula |
C19H24N2O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[3-(3-ethylpent-1-en-3-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C19H24N2O4/c1-6-19(7-2,8-3)15-12-16(25-21-15)20-18(22)17-13(23-4)10-9-11-14(17)24-5/h6,9-12H,1,7-8H2,2-5H3,(H,20,22) |
InChI Key |
JFMAGORHGLZLHC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(C=C)C1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


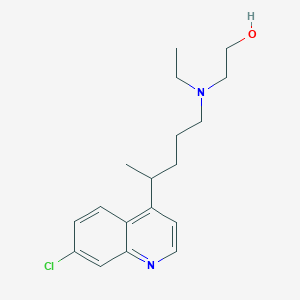
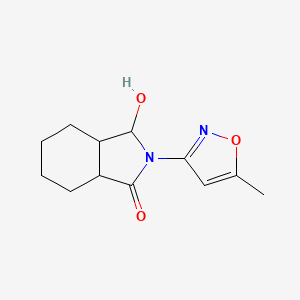
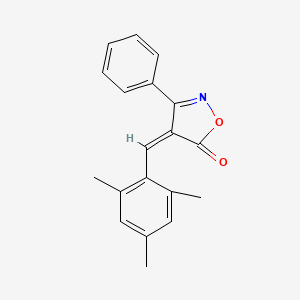
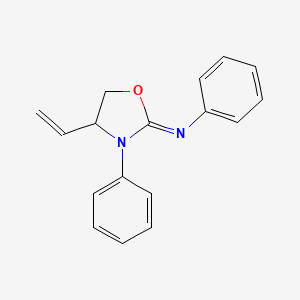
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)

![1-[(Benzyloxy)carbonyl]-L-prolyl-2-methyl-L-leucine](/img/structure/B12898004.png)
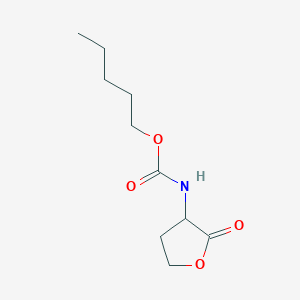

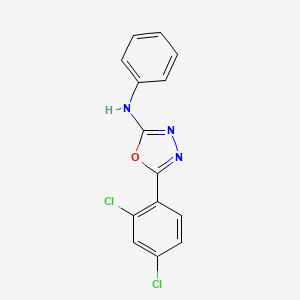
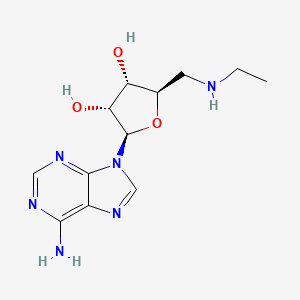
![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
![3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898031.png)
![N-Cyclopropyl-3-(4-phenoxyphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898034.png)
